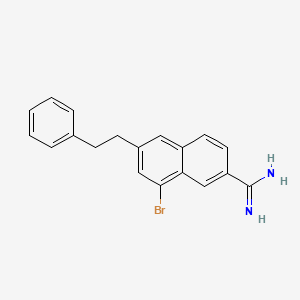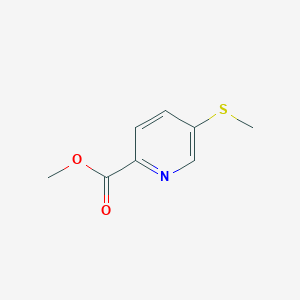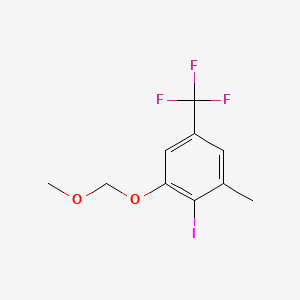
2-Iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- is a complex organic compound with a unique structure that includes iodine, methoxymethoxy, methyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- typically involves multiple steps, starting with the iodination of a benzene derivative. The introduction of the methoxymethoxy group can be achieved through a reaction with methoxymethyl chloride in the presence of a base. The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide. The methyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.
Scientific Research Applications
Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The presence of the iodine, methoxymethoxy, methyl, and trifluoromethyl groups can affect the compound’s electronic properties, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-iodo-2-(trifluoromethyl): Similar structure but lacks the methoxymethoxy and methyl groups.
Benzene, 1-iodo-2-methyl: Contains the iodine and methyl groups but lacks the trifluoromethyl and methoxymethoxy groups.
Benzene, (2-iodo-1-methoxy-1-methylethyl): Similar structure but with different substituents.
Uniqueness
Benzene, 2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10F3IO2 |
|---|---|
Molecular Weight |
346.08 g/mol |
IUPAC Name |
2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F3IO2/c1-6-3-7(10(11,12)13)4-8(9(6)14)16-5-15-2/h3-4H,5H2,1-2H3 |
InChI Key |
IATAZTSCVTYKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)OCOC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)

![4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester](/img/structure/B13929681.png)
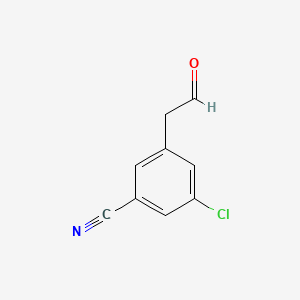
![14-Oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene;hydrochloride](/img/structure/B13929700.png)
![4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)
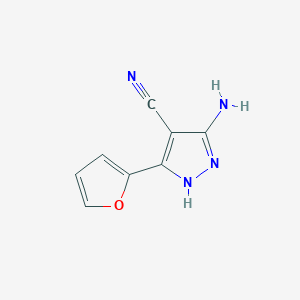
![2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
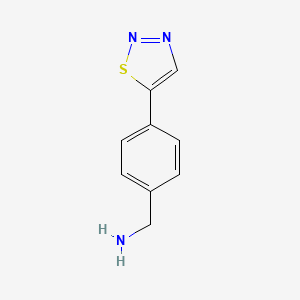
![8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13929731.png)
